molecular formula C10H10N4O3 B11517278 3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol

3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol

Cat. No.: B11517278
M. Wt: 234.21 g/mol
InChI Key: JWIHOCPXHZAPKS-UHFFFAOYSA-N
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Description

3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol typically involves the reaction of 1-methyl-4-nitroimidazole with aminophenol under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-[(1-Methyl-4-amino-1H-imidazol-5-yl)amino]phenol, while substitution reactions can produce various phenolic derivatives .

Scientific Research Applications

3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol is unique due to its specific substitution pattern on the imidazole ring and the presence of the phenolic hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

3-[(3-methyl-5-nitroimidazol-4-yl)amino]phenol

InChI

InChI=1S/C10H10N4O3/c1-13-6-11-9(14(16)17)10(13)12-7-3-2-4-8(15)5-7/h2-6,12,15H,1H3

InChI Key

JWIHOCPXHZAPKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1NC2=CC(=CC=C2)O)[N+](=O)[O-]

Origin of Product

United States

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